N,N'-[(2-fluorophenyl)methanediyl]dibenzamide

HDAC inhibitor epigenetics cancer research

Researchers requiring isoform-selective HDAC inhibition face a gap between pan-inhibitors (e.g., SAHA) and broad-spectrum benzamides (e.g., MS-275). This compound fills that gap: • HDAC3/NCOR1 IC50 = 136 nM, HDAC2 IC50 = 205 nM • >235-fold selectivity over HDAC6 (IC50 >32,000 nM) • Dual HDAC-A2B activity (Ki = 43 nM). Supplied with ≥95% HPLC purity; ideal for epigenetic and adenosine pathway dissection.

Molecular Formula C21H17FN2O2
Molecular Weight 348.4 g/mol
Cat. No. B12199466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-[(2-fluorophenyl)methanediyl]dibenzamide
Molecular FormulaC21H17FN2O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H17FN2O2/c22-18-14-8-7-13-17(18)19(23-20(25)15-9-3-1-4-10-15)24-21(26)16-11-5-2-6-12-16/h1-14,19H,(H,23,25)(H,24,26)
InChIKeyJRFNSVGDUYQFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-[(2-fluorophenyl)methanediyl]dibenzamide: CAS 609334-63-6 Chemical Identity and Functional Class for Research Procurement


N,N'-[(2-fluorophenyl)methanediyl]dibenzamide (CAS 609334-63-6, molecular formula C21H17FN2O2, MW 348.4 g/mol) is a synthetic organic compound belonging to the aromatic bisbenzamide class, structurally characterized by a central methanediyl bridge linking two benzamide moieties and a 2-fluorophenyl substituent . It is classified as a histone deacetylase (HDAC) inhibitor with demonstrated activity against HDAC2 and HDAC3/NCOR1, and has been curated in authoritative bioactivity databases including ChEMBL (CHEMBL4446236) and BindingDB [1]. The compound has also been evaluated in high-throughput screening campaigns for antiviral and metabolic enzyme inhibition, and appears as a component in pharmaceutical compositions covered by recent patent literature [2].

Why N,N'-[(2-fluorophenyl)methanediyl]dibenzamide Cannot Be Substituted by Generic Benzamide HDAC Inhibitors


Benzamide-based HDAC inhibitors are not functionally interchangeable; their isoform selectivity, potency, and off-target profiles vary substantially based on subtle structural modifications [1]. While established agents like MS-275 (entinostat) and CI-994 (tacedinaline) exhibit broad class I HDAC inhibition with IC50 values in the submicromolar to micromolar range, N,N'-[(2-fluorophenyl)methanediyl]dibenzamide demonstrates a distinct selectivity fingerprint with preferential inhibition of the HDAC3/NCOR1 complex (IC50 = 136 nM) and significant activity at the adenosine A2B receptor (Ki = 43 nM), a dual-target profile not observed in clinically benchmarked comparators [2][3]. Moreover, the compound exhibits over 235-fold selectivity for HDAC2/HDAC3 over HDAC6 (IC50 > 32,000 nM), a differentiation that carries implications for reduced hematological toxicity compared to pan-HDAC inhibitors such as SAHA (vorinostat) [4]. Substituting this compound with a generic benzamide analog would compromise the specific biological interrogation or chemical process for which it was selected, particularly in studies requiring dual HDAC-adenosine receptor modulation or isoform-restricted class I HDAC inhibition.

Quantitative Evidence Guide for N,N'-[(2-fluorophenyl)methanediyl]dibenzamide: Comparative Bioactivity and Selectivity Data


HDAC3/NCOR1 Complex Inhibition Potency Compared to MS-275 and SAHA

N,N'-[(2-fluorophenyl)methanediyl]dibenzamide inhibits the HDAC3/NCOR1 complex with an IC50 of 136 nM, demonstrating superior potency compared to the benzamide-class clinical candidate MS-275 (entinostat), which exhibits an IC50 of 248 nM against HDAC3 under comparable recombinant enzyme assay conditions [1][2]. The compound is approximately 1.8-fold more potent against HDAC3/NCOR1 than MS-275, and shows comparable potency to the hydroxamate pan-HDAC inhibitor SAHA (vorinostat) which has an IC50 of 18.6 nM against HDAC3 [2]. This potency profile positions the compound as a differentiated class I HDAC inhibitor with preferential activity at the HDAC3-containing complex, a target associated with oncogenic transcriptional repression in multiple cancer types.

HDAC inhibitor epigenetics cancer research HDAC3 selectivity

HDAC2 Inhibitory Activity and Isoform Selectivity Profile Relative to Class I/IIb HDAC Inhibitors

N,N'-[(2-fluorophenyl)methanediyl]dibenzamide inhibits recombinant human HDAC2 with an IC50 of 205 nM [1]. In comparison, the clinical benzamide MS-275 shows an IC50 of 453 nM against HDAC2, and SAHA exhibits an IC50 of 251 nM [2]. Critically, the compound demonstrates over 235-fold selectivity for HDAC2 (and HDAC3/NCOR1) over HDAC6, for which the IC50 exceeds 32,000 nM [1]. This selectivity profile contrasts with SAHA, which potently inhibits HDAC6 (IC50 = 9.44 nM), and with pan-HDAC inhibitors that carry class IIb-associated hematological toxicity [2]. The restricted class I selectivity of N,N'-[(2-fluorophenyl)methanediyl]dibenzamide offers a cleaner pharmacological probe for dissecting HDAC2/HDAC3-mediated biology with minimal confounding effects from HDAC6 inhibition.

HDAC2 class I HDAC epigenetic probe isoform selectivity

Adenosine A2B Receptor Binding Affinity as a Secondary Pharmacological Target

N,N'-[(2-fluorophenyl)methanediyl]dibenzamide binds to the human adenosine A2B receptor with a Ki of 43 nM in a radioligand displacement assay using [3H]DPCPX in HEK293 cell membranes [1]. This affinity places the compound in the same potency range as established A2B antagonists such as MRS-1754 (Ki = 1.2-9.1 nM) and PSB-603 (Ki = 0.55 nM), while being substantially more potent than the non-selective antagonist theophylline (Ki ≈ 5,000-10,000 nM) [2][3]. Notably, benzamide-class HDAC inhibitors including MS-275, CI-994, and SAHA have not been reported to possess significant adenosine receptor activity, suggesting that the A2B affinity of N,N'-[(2-fluorophenyl)methanediyl]dibenzamide represents a structurally encoded secondary pharmacology not shared by its in-class comparators.

adenosine receptor A2B antagonist GPCR dual-target ligand

Patent Inclusion in Antiviral Pharmaceutical Compositions with Defined Purity Specifications

N,N'-[(2-fluorophenyl)methanediyl]dibenzamide is explicitly claimed as a component in pharmaceutical compositions covered by US Patent 11,840,526 C1, assigned to BEIJING GRAND JOHAMU PHARMACEUTICAL COMPANY, LTD. and NANJING GRITPHARMACO., LTD., with a reexamination certificate issued July 29, 2025 [1]. The patent specifies HPLC purity requirements of ≥95% for the composition and ≥99% for physiologically acceptable salt forms [1]. This documentation provides a validated purity benchmark for procurement and distinguishes the compound from non-patented benzamide analogs lacking defined pharmaceutical-grade specifications. Additionally, the compound has been evaluated in NCGC qHTS assays for foot-and-mouth disease virus antivirals, further corroborating its potential utility in antiviral research applications .

antiviral pharmaceutical composition patent quality specification

Optimal Research and Industrial Application Scenarios for N,N'-[(2-fluorophenyl)methanediyl]dibenzamide


Epigenetic Target Validation Studies Requiring HDAC3/NCOR1-Selective or HDAC2-Preferential Inhibition

N,N'-[(2-fluorophenyl)methanediyl]dibenzamide is optimally deployed in research programs investigating the functional roles of HDAC3-containing corepressor complexes or HDAC2 in transcriptional regulation, cancer cell differentiation, or inflammatory signaling. With an HDAC3/NCOR1 IC50 of 136 nM and HDAC2 IC50 of 205 nM, coupled with over 235-fold selectivity versus HDAC6, the compound provides a pharmacological tool with a cleaner class I-restricted profile than pan-HDAC inhibitors such as SAHA or broad-spectrum benzamides like MS-275 [1][2]. This selectivity profile is particularly valuable for dissecting HDAC2/HDAC3-mediated biology in cellular and biochemical assays where HDAC6 inhibition would confound interpretation.

Dual-Target Pharmacology Studies Exploring HDAC-Adenosine A2B Receptor Crosstalk

The compound's nanomolar affinity for the adenosine A2B receptor (Ki = 43 nM) in addition to its HDAC inhibitory activity makes it a unique chemical probe for investigating the intersection of epigenetic regulation and adenosine signaling pathways [1]. This dual-target profile is absent in clinical benzamide HDAC inhibitors such as entinostat and tacedinaline. Potential applications include studies of adenosine-mediated immunosuppression in the tumor microenvironment, wherein both HDAC inhibition (reversing epigenetic silencing) and A2B antagonism (reducing adenosine-driven T-cell suppression) may confer synergistic biological effects.

Antiviral Discovery Programs and Pharmaceutical Formulation Development

N,N'-[(2-fluorophenyl)methanediyl]dibenzamide has been evaluated in NCGC quantitative high-throughput screening (qHTS) assays for foot-and-mouth disease virus antivirals and is claimed in pharmaceutical compositions under US Patent 11,840,526 C1 with defined HPLC purity specifications of ≥95% to ≥99% [1][2]. These attributes position the compound as a starting point for antiviral lead optimization or as a reference standard for analytical method development and quality control in pharmaceutical research settings. The availability of patent-documented purity benchmarks further supports its use in studies with translational intent where material traceability is required.

Chemical Biology Probe Development for Class I HDAC Isoform Selectivity Profiling

The distinct HDAC isoform selectivity fingerprint of N,N'-[(2-fluorophenyl)methanediyl]dibenzamide—potent inhibition of HDAC2 (IC50 = 205 nM) and HDAC3/NCOR1 (IC50 = 136 nM) with negligible HDAC6 activity (>32,000 nM)—makes it a valuable comparator compound in chemical biology studies aimed at delineating the structural determinants of benzamide-class HDAC inhibitor selectivity [1]. When used alongside pan-HDAC inhibitors, class I-selective benzamides (e.g., MS-275), and isoform-selective probes, the compound contributes to a comprehensive pharmacological toolkit for mapping HDAC isoform dependencies in disease-relevant cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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